4-(Prop-2-en-1-yloxy)quinazoline
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Overview
Description
4-(Prop-2-en-1-yloxy)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinazoline, 4-(2-propen-1-yloxy)-, like other quinazoline derivatives, has been found to target a variety of proteins and enzymes in the body. These include chromatin-associated proteins in histones , and it has been suggested that they may also target histone methyltransferase (G9a) and G9a-like protein (GLP) . These targets play crucial roles in cellular processes such as DNA transcription and hierarchical covalent modifications .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, as inhibitors of chromatin-associated proteins, quinazolines can modulate DNA transcription and hierarchical covalent modifications . This interaction can lead to changes in gene expression, potentially influencing various cellular processes.
Biochemical Pathways
Quinazoline, 4-(2-propen-1-yloxy)-, affects several biochemical pathways. Its interaction with chromatin-associated proteins can influence the epigenetic regulation of genes . This can lead to localized or global variations in the epigenome, affecting various biochemical pathways and their downstream effects .
Result of Action
The molecular and cellular effects of Quinazoline, 4-(2-propen-1-yloxy)-, are largely dependent on its targets and mode of action. As an inhibitor of chromatin-associated proteins, it can influence gene expression and cellular processes . Some quinazoline derivatives have shown potential activity against cancer cell lines , suggesting that Quinazoline, 4-(2-propen-1-yloxy)-, may also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-(Prop-2-en-1-yloxy)quinazoline, can be achieved through several methods. One common approach involves the reaction of anthranilic acid with amides, followed by cyclization to form the quinazoline core . Another method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the 2-propen-1-yloxy group at the 4-position .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, phase-transfer catalysis and ultrasound-promoted reactions are also utilized to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazolines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Prop-2-en-1-yloxy)quinazoline has a wide range of scientific research applications:
Comparison with Similar Compounds
4-(Prop-2-en-1-yloxy)quinazoline can be compared with other similar compounds, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Quinazoline-2,4-dione: Exhibits anti-inflammatory and analgesic activities.
Quinazoline-4-amine: Used in the development of kinase inhibitors for cancer therapy.
The uniqueness of this compound lies in its specific substituent at the 4-position, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-prop-2-enoxyquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2-6,8H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUZLZXAWJUAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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